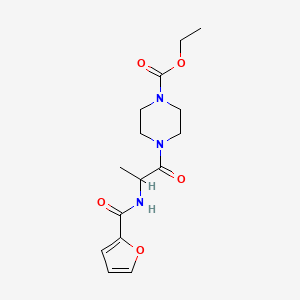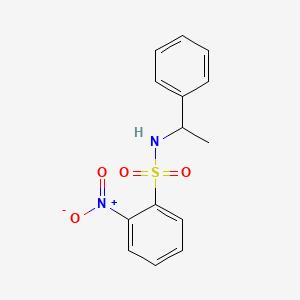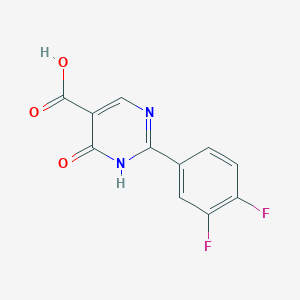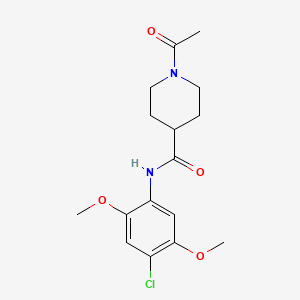
ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate, also known as EFPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using a specific method, and it has been shown to have a mechanism of action that makes it useful in various biochemical and physiological experiments. In
作用機序
Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is a receptor that is involved in the regulation of neurotransmission in the brain. This means that this compound enhances the activity of this receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in GABAergic neurotransmission, anxiolytic and antidepressant effects, and activity against certain diseases such as cancer and Alzheimer's. This compound has also been shown to have a low toxicity profile, making it a promising compound for further research.
実験室実験の利点と制限
One of the main advantages of ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate for lab experiments is its specificity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound also has a low toxicity profile, which makes it safe for use in animal models. However, this compound has some limitations, including its complex synthesis method, which can make it difficult to obtain in large quantities, and its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate, including the development of new drugs based on its structure, the study of its effects on other receptors in the brain, and the exploration of its potential applications in other scientific research fields. This compound has also been shown to have activity against certain diseases such as cancer and Alzheimer's, making it a promising compound for further research in these areas. Overall, this compound is a compound that has significant potential for scientific research, and further studies are needed to fully understand its mechanisms of action and potential applications.
合成法
Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate is synthesized using a specific method that involves the reaction of ethyl piperazine-1-carboxylate with 2-furoyl chloride in the presence of a base. This reaction results in the formation of this compound, which is then purified using various techniques such as recrystallization and chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and proper handling of chemicals.
科学的研究の応用
Ethyl 4-(N-2-furoylalanyl)-1-piperazinecarboxylate has been shown to have potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been used in the development of new drugs, as it has been shown to have activity against certain diseases such as cancer and Alzheimer's. This compound has also been used to study the role of certain receptors in the brain, and it has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-3-22-15(21)18-8-6-17(7-9-18)14(20)11(2)16-13(19)12-5-4-10-23-12/h4-5,10-11H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGOKZZIQLSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)

![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)
![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)

![methyl 3-[2-(1-naphthylmethyl)-4-morpholinyl]propanoate](/img/structure/B5434130.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5434136.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)

![(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine](/img/structure/B5434153.png)